Fenazox
Overview
Description
Fenazox, also known as azoxybenzene, is an organic compound with the molecular formula C12H10N2O. It is characterized by a yellow, low-melting solid appearance and is known for its planar C2N2O core structure. This compound has been used historically as an insecticide to control aphids and other sucking insects .
Mechanism of Action
Target of Action
Fenazox, also known as Azoxybenzene , is a compound used in the synthetic preparation of amides . .
Biochemical Pathways
It’s known that the compound is used in the synthetic preparation of amides , which play crucial roles in various biological processes, including protein synthesis and signal transduction.
Result of Action
The compound’s use in the synthetic preparation of amides suggests that it may play a role in various biological processes, including protein synthesis and signal transduction .
Biochemical Analysis
Cellular Effects
Fenazox has been shown to have effects on various types of cells. For instance, in a study on rats, this compound was found to induce hematopoiesis (the formation of blood cellular components) in the spleen .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is known that the compound interacts with various biomolecules, potentially leading to changes in gene expression, enzyme activation or inhibition, and other cellular processes
Temporal Effects in Laboratory Settings
It is known that this compound has a low aqueous solubility and is highly volatile .
Dosage Effects in Animal Models
It is known that this compound can induce hematopoiesis in the spleen of rats
Preparation Methods
Fenazox can be synthesized through several methods:
Partial Reduction of Nitrobenzene: This method involves the reduction of nitrobenzene, which proceeds via intermediates such as phenylhydroxylamine and nitrosobenzene.
Oxidation of Aniline by Hydrogen Peroxide: This method uses hydrogen peroxide in acetonitrile at 50°C, with the pH maintained around 8 to activate the hydrogen peroxide and minimize oxygen evolution.
Chemical Reactions Analysis
Fenazox undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form azoxybenzene derivatives.
Reduction: It can be reduced to form aniline derivatives.
Substitution: this compound can undergo substitution reactions where one of the phenyl groups is replaced by other substituents.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation and sodium arsenite for reduction.
Major Products: The major products formed from these reactions include azobenzene, aniline, and substituted azoxybenzenes.
Scientific Research Applications
Fenazox has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on microsomal liver enzymes in rats.
Medicine: Investigated for its potential toxicological effects and its role in inducing chloracne.
Industry: Historically used as an insecticide, although its use has declined due to its toxicity.
Comparison with Similar Compounds
Fenazox is similar to other azoxy compounds, but it has unique properties that distinguish it:
Nitrosobenzene: This compound is an intermediate in the synthesis of this compound and has different reactivity due to the presence of a nitroso group.
Phenylhydroxylamine: Another intermediate in this compound synthesis, it has distinct properties due to the hydroxylamine group.
This compound’s unique structure and reactivity make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
oxido-phenyl-phenyliminoazanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-14(12-9-5-2-6-10-12)13-11-7-3-1-4-8-11/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUZCKBSTZFWCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=[N+](C2=CC=CC=C2)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Record name | AZOXYBENZENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Azoxybenzene appears as bright yellow crystals or yellowish-brown solid. (NTP, 1992), Yellow solid; mp = 36 deg C; [HSDB] Bright yellow or yellowish-brown solid; mp = 36 deg C; [CAMEO] Orange solid; mp = 33-36 deg C; [Alfa Aesar MSDS] | |
Record name | AZOXYBENZENE | |
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Record name | Azoxybenzene | |
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Boiling Point |
Decomposes (NTP, 1992) | |
Record name | AZOXYBENZENE | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), INSOL IN WATER; SOL IN ALCOHOL & ETHER; 43.5 G DISSOLVE IN 100 G PETROLEUM ETHER @ 15 °C | |
Record name | AZOXYBENZENE | |
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Record name | AZOXYBENZENE | |
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Density |
1.159 at 79 °F (NTP, 1992) - Denser than water; will sink, 1.1590 @ 26 °C/4 °C | |
Record name | AZOXYBENZENE | |
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Color/Form |
PALE YELLOW ORTHORHOMBIC NEEDLES | |
CAS No. |
495-48-7, 20972-43-4, 21650-65-7 | |
Record name | AZOXYBENZENE | |
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Record name | Azoxybenzene | |
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Record name | Diazene, 1,2-diphenyl-, 1-oxide | |
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Record name | Azoxybenzene | |
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Record name | AZOXYBENZENE, (E)- | |
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Record name | AZOXYBENZENE, (Z)- | |
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Melting Point |
97 °F (NTP, 1992), 36 °C | |
Record name | AZOXYBENZENE | |
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URL | https://cameochemicals.noaa.gov/chemical/19843 | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
Q1: What is the primary use of Fenazox based on the provided research?
A1: The research primarily focuses on this compound as a pesticide, particularly its application in tomato cultivation [, , ]. It investigates aspects like residue behavior on plants, degradation pathways, and potential risks associated with its use in agriculture.
Q2: How does this compound behave on tomato plants after application?
A2: Studies show that this compound applied to tomato plants undergoes degradation, with a half-life of 1.4 days on fruits and 2.3 days on leaves []. This degradation follows first-order reaction kinetics, suggesting a time-dependent breakdown process.
Q3: What are the identified metabolites of this compound in tomato plants?
A3: Research indicates that this compound undergoes biotransformation in tomato plants, leading to metabolites like o-hydroxyazobenzene, o-hydroxyaniline, and p-hydroxyaniline []. The proposed pathway involves enzymatic or non-enzymatic conversion to o-hydroxyazobenzene, followed by reductive cleavage to yield the aniline derivatives.
Q4: Are there concerns regarding this compound residues on harvested tomatoes?
A4: Yes, the research emphasizes the importance of waiting periods after this compound application to ensure food safety []. Recommended waiting periods vary depending on the application method and dosage, ranging from 4 to 14 days, to minimize residue levels on harvested tomatoes.
Q5: Beyond tomatoes, what other plants were studied in the context of this compound application?
A5: The research mentions investigations into this compound residue behavior on cucumber and ornamental plants, alongside tomatoes []. This suggests a broader application of this pesticide in agriculture, prompting the need for understanding its fate and potential risks across various crops.
Q6: What are the potential routes of human exposure to this compound residues?
A6: The research highlights dermal exposure as a primary concern for individuals involved in greenhouse cultivation and harvesting where this compound is used []. While inhalation is also considered a possible route, dermal contact appears to pose a greater risk based on the study findings.
Q7: Is there evidence of this compound impacting human health beyond pesticide exposure?
A7: Interestingly, one study explored the use of Amfenac Sodium, a formulation containing this compound, as a treatment for temporomandibular arthrosis []. While this indicates a potential medicinal application, the research primarily focuses on its efficacy in pain management and doesn't delve into detailed pharmacological mechanisms.
Q8: Are there studies investigating the combined effects of this compound with other drugs?
A8: Yes, one study explored the combined effect of Amfenac Sodium (this compound) with Ethyl loflazepate for treating temporomandibular disorders []. This highlights the potential for combination therapies involving this compound and warrants further investigation into potential synergistic effects or interactions.
Q9: What analytical methods were employed to study this compound and its metabolites?
A9: The research mentions utilizing gas chromatography for the detection and quantification of this compound residues on plant surfaces []. This technique, coupled with appropriate sample preparation methods, enables sensitive analysis of the pesticide and facilitates monitoring its degradation over time.
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